molecular formula C60H102O29 B10817759 Isomogroside V

Isomogroside V

Cat. No.: B10817759
M. Wt: 1287.4 g/mol
InChI Key: SQKPHECGTGXVQW-MRLZYGMXSA-N
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Description

It belongs to the class of cucurbitane triterpene glycosides and is known for its intense sweetness, being several hundred times sweeter than sucrose . This compound has gained attention due to its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isomogroside V involves the extraction and purification from the monk fruit. The complexities of its structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone, make its synthesis challenging . The extraction process typically involves:

    Hot-water extraction: The fruit is boiled to extract the mogrosides.

    Purification: The extract is then subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound often relies on biotransformation methods. Enzymatic conversion is a common approach where enzymes are used to convert precursor mogrosides into this compound . This method is preferred due to its efficiency and the ability to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Isomogroside V undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Hydrolysis: The glycosidic bonds can be hydrolyzed to release the sugar moieties.

    Reduction: Reduction reactions can modify the mogrol backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or enzymatic hydrolysis is used to break the glycosidic bonds.

    Reduction: Reducing agents like sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as mogrol and its glycosides .

Scientific Research Applications

Isomogroside V has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isomogroside V involves several molecular targets and pathways:

Comparison with Similar Compounds

Isomogroside V is compared with other mogrosides found in monk fruit, such as:

Uniqueness

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C60H102O29

Molecular Weight

1287.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

SQKPHECGTGXVQW-MRLZYGMXSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C

Origin of Product

United States

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